molecular formula C6H5Cl2NO B8515450 4,5-Dichloro-2-methylpyridine 1-oxide

4,5-Dichloro-2-methylpyridine 1-oxide

Cat. No.: B8515450
M. Wt: 178.01 g/mol
InChI Key: WCOPYSKFGNTNBS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyridine 1-oxide is a chemical compound of interest in organic and medicinal chemistry research. As a pyridine N-oxide derivative bearing chloro and methyl substituents, it serves as a versatile building block for further chemical transformations. The electron-withdrawing chlorine atoms and the electron-donating nature of the N-oxide group create a unique reactivity profile, making it a valuable intermediate for synthesizing more complex molecules, including potential agrochemicals and active pharmaceutical ingredients (APIs). Researchers utilize this compound in reactions such as nucleophilic substitution and cross-coupling to develop novel compounds for screening and development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

4,5-dichloro-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5Cl2NO/c1-4-2-5(7)6(8)3-9(4)10/h2-3H,1H3

InChI Key

WCOPYSKFGNTNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyridine 1-Oxide Derivatives
  • 2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-Oxide () :
    This compound shares the pyridine 1-oxide core but substitutes the 2-methyl and 4,5-dichloro groups with a thioimidazole moiety. The sulfur-containing group introduces different electronic effects (e.g., weaker electron-withdrawing capacity than chlorine) and alters reactivity in metal coordination (as seen in its use for synthesizing copper complexes) . In contrast, the dichloro and methyl groups in the target compound likely increase steric hindrance and electron deficiency, affecting nucleophilic substitution reactions.
Chlorinated Pyridazines ()
  • 5-Alkynyl-4-chloro-2-methylpyridazin-3(2H)-one: While pyridazines differ from pyridines by having two adjacent nitrogen atoms, the presence of chlorine and methyl groups at analogous positions highlights substituent-driven reactivity. Pyridazines generally exhibit higher ring strain and reactivity compared to pyridines. For instance, the synthesis of methylthio-pyridazinones in involves nucleophilic displacement of chlorine with sodium sulfide, a reaction less feasible in pyridine N-oxides due to reduced leaving-group aptitude .
Pyrazole Derivatives ()
  • 5-(2,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide :
    Though pyrazoles are five-membered heterocycles, the dichlorophenyl substituent parallels the electronic effects of 4,5-dichloro groups in the target compound. Such substituents enhance lipophilicity and metabolic stability in pharmaceuticals, suggesting that 4,5-dichloro-2-methylpyridine 1-oxide may share similar bioavailability advantages .
Hypothetical Data Table
Compound Core Structure Substituents Key Properties (Inferred)
This compound Pyridine 1-oxide 4-Cl, 5-Cl, 2-CH₃ High polarity, steric hindrance
2-[(Imidazol-2-yl)thio]pyridine 1-oxide Pyridine 1-oxide 2-SC₃H₅N₂ Metal-coordinating, moderate polarity
5-Alkynyl-4-chloropyridazinone Pyridazinone 4-Cl, 2-CH₃, 5-alkynyl High reactivity, planar structure
  • Solubility : The N-oxide group enhances water solubility, but dichloro and methyl groups may counteract this by increasing hydrophobicity.
  • Reactivity : Dichloro substituents favor electrophilic aromatic substitution at less hindered positions, while the N-oxide directs reactions to specific sites (e.g., para to oxygen) .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4,5-dichloro-2-methylpyridine is dissolved in dichloromethane (DCM) at 0–5°C, followed by the gradual addition of m-CPBA. The reaction proceeds via electrophilic attack of the peracid on the pyridine nitrogen, forming the N-oxide and m-chlorobenzoic acid as a byproduct. Stirring at 20–25°C for 24 hours ensures complete conversion, as monitored by thin-layer chromatography (TLC).

Example Protocol (Adapted from Patent CN115160220A):

ParameterValue
Substrate4,5-Dichloro-2-methylpyridine
Oxidizing Agentm-CPBA (1.5 eq)
SolventDichloromethane (2.4 mL/g)
Temperature0–5°C (initial), 20–25°C (reaction)
Reaction Time24 hours

Post-reaction, the mixture is concentrated under reduced pressure, and water is added to precipitate m-chlorobenzoic acid. Adjusting the pH to 4–5 enhances phase separation, allowing filtration and subsequent drying of the N-oxide.

Yield and Purity Optimization

For analogous pyridine derivatives, such as 4-methylpyridine and 3-chloropyridine, this method achieves yields of 85–95% with purities of 95–98%. Critical factors include:

  • Stoichiometry: A 1.5:1 molar ratio of m-CPBA to pyridine ensures complete oxidation without over-oxidation byproducts.

  • Temperature Control: Maintaining 0–5°C during reagent addition minimizes side reactions.

  • Workup Strategy: pH adjustment and selective precipitation effectively remove m-chlorobenzoic acid, simplifying purification.

Chlorination of 2-Methylpyridine 1-Oxide

An alternative route involves chlorinating 2-methylpyridine 1-oxide to introduce chloro groups at the 4- and 5-positions. This method builds on methodologies for synthesizing chlorinated pyridine N-oxides, such as 2-chloro-5-methylpyridine.

Regioselective Chlorination with POCl₃

Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and solvent in the presence of a base, such as diethylamine or triethylamine. The reaction proceeds via electrophilic aromatic substitution, with the N-oxide directing chloro groups to the 4- and 5-positions due to its electron-withdrawing nature.

Example Protocol (Adapted from Patent US4897488A):

ParameterValue
Substrate2-Methylpyridine 1-oxide
Chlorinating AgentPOCl₃ (2.5 eq)
BaseDiethylamine (2.0 eq)
TemperatureReflux (110–120°C)
Reaction Time6–8 hours

After refluxing, the mixture is quenched with ice water, and the product is extracted using DCM. Column chromatography or recrystallization yields this compound.

Challenges in Dichlorination

Introducing two chloro groups necessitates stringent conditions:

  • Excess POCl₃: A 2.5:1 molar ratio of POCl₃ to substrate promotes successive chlorination.

  • Reaction Duration: Extended reflux times (8+ hours) improve dichlorination efficiency but risk decomposition.

  • Byproduct Formation: Competitive formation of mono- and tri-chlorinated derivatives requires careful chromatographic separation.

Alternative Synthetic Routes

Sequential Oxidation-Chlorination

A hybrid approach involves first synthesizing 2-methylpyridine 1-oxide, followed by chlorination. This method offers modularity but requires precise control over reaction conditions to avoid over-chlorination.

Hypothetical Protocol:

  • Oxidation: Convert 2-methylpyridine to its N-oxide using m-CPBA.

  • Chlorination: Treat with POCl₃ and a Lewis acid (e.g., FeCl₃) at 80°C to install chloro groups.

Direct Synthesis from Halogenated Precursors

Starting with 4,5-dichloropyridine and introducing a methyl group via Friedel-Crafts alkylation is theoretically viable but less practical due to poor regioselectivity and competing side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Oxidation of Pre-Chlorinated PyridineHigh yield (90–95%), Simple workupRequires access to 4,5-dichloro-2-methylpyridine85–95%
Chlorination of N-OxideModular, scalableRisk of over-chlorination70–85%
Sequential Oxidation-ChlorinationFlexible intermediate controlMulti-step, time-intensive60–75%

Industrial and Environmental Considerations

Scalability

The m-CPBA-mediated oxidation is preferred for industrial scale due to its simplicity and high throughput. In contrast, POCl₃-based chlorination generates hazardous waste (e.g., phosphoric acid derivatives), necessitating robust waste management systems.

Green Chemistry Metrics

  • Atom Economy: Oxidation with m-CPBA achieves >80% atom economy, whereas chlorination routes fall below 70% due to POCl₃’s stoichiometric excess.

  • Solvent Recovery: Dichloromethane can be recycled via distillation, reducing environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-methylpyridin-1-oxide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves chlorination and oxidation of precursor pyridine derivatives. For example, halogenation of 2-methylpyridine using POCl₃ or PCl₃ under controlled temperatures (60–80°C) followed by oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to form the N-oxide moiety . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., molar ratios of chlorinating agents to substrates) to minimize side products like over-chlorinated species.

Q. How can the acidity (pKa) of 4,5-Dichloro-2-methylpyridine 1-oxide be experimentally determined, and how does it compare to related pyridine oxides?

  • Methodology : Use potentiometric titration in aqueous or mixed solvent systems (e.g., H₂O/DMSO) to measure dissociation constants. Compare results to structurally similar compounds like 4-Methoxypyridine 1-oxide (pKa = 2.05) or 2-Methylaminopyridine 1-oxide (pKa = 2.61) to assess electronic effects of substituents on acidity . Theoretical calculations (DFT) can supplement experimental data to explain trends in proton affinity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at C2, chlorine at C4/C5).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns due to chlorine.
  • IR : Detect N-O stretching vibrations (~1250–1350 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Steric Effects : The methyl group at C2 and chlorines at C4/C5 create steric hindrance, directing nucleophiles (e.g., amines, thiols) to less hindered positions.
  • Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at C3 and C6, favoring substitution at these positions.
  • Experimental Design : Conduct competitive reactions with regioselective nucleophiles (e.g., morpholine vs. thiourea) under controlled conditions (e.g., DMF, 60°C) and analyze products via HPLC or GC-MS .

Q. How can contradictory data on reaction yields in halogenation or oxidation steps be resolved?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates using in-situ FTIR or Raman spectroscopy to identify side reactions (e.g., dechlorination or over-oxidation).
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, reagent purity) and identify critical factors affecting reproducibility .

Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSPR Models : Relate molecular descriptors (logP, polar surface area) to biodegradability or bioaccumulation potential.
  • DFT Calculations : Estimate bond dissociation energies (BDEs) for Cl-C bonds to predict stability under UV light or hydrolytic conditions .

Data Analysis & Mechanistic Insights

Q. How can researchers distinguish between radical vs. ionic pathways in the degradation of this compound?

  • Methodology :

  • Radical Traps : Add TEMPO or BHT to reaction mixtures; suppression of degradation indicates radical involvement.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O or O₂ to track oxygen incorporation in degradation products via HRMS .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology :

  • Co-Crystallization : Use co-formers like succinic acid to stabilize lattice formation.
  • Solvent Screening : Test high-viscosity solvents (e.g., DMSO) or slow evaporation techniques to promote crystal growth .

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